molecular formula C9H19N B098003 N-methyloctan-2-imine CAS No. 18641-72-0

N-methyloctan-2-imine

Cat. No.: B098003
CAS No.: 18641-72-0
M. Wt: 141.25 g/mol
InChI Key: FSRAGPMMSFRFCI-UHFFFAOYSA-N
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Description

Remodulin, also known as treprostinil, is a synthetic analog of prostacyclin. It is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension. This condition is characterized by high blood pressure in the arteries of the lungs, which can lead to heart failure if left untreated. Remodulin helps to reduce symptoms associated with exercise and slows the progression of the disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure, followed by the introduction of the hydroxy and carboxylic acid functional groups. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.

Industrial Production Methods: In industrial settings, the production of treprostinil is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The synthesis is followed by purification steps, such as crystallization and chromatography, to obtain the pure compound .

Types of Reactions:

    Oxidation: Treprostinil can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: Treprostinil can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of treprostinil, which can have different pharmacological properties .

Scientific Research Applications

Treprostinil has a wide range of applications in scientific research:

Mechanism of Action

Treprostinil exerts its effects by binding to and activating the prostacyclin receptor, the prostaglandin D2 receptor 1, and the prostaglandin E2 receptor 2. This activation leads to the elevation of intracellular cyclic adenosine monophosphate levels, which promotes the opening of calcium-activated potassium channels. As a result, treprostinil causes vasodilation, inhibits platelet aggregation, and reduces smooth muscle cell proliferation .

Comparison with Similar Compounds

    Epoprostenol: Another prostacyclin analog used for the treatment of pulmonary arterial hypertension.

    Iloprost: A synthetic analog of prostacyclin with similar therapeutic effects.

    Beraprost: An orally active prostacyclin analog used in the treatment of pulmonary arterial hypertension.

Comparison: Treprostinil is unique in its stability and longer half-life compared to epoprostenol, making it more suitable for continuous infusion therapy. Unlike iloprost, which is administered via inhalation, treprostinil can be administered subcutaneously, intravenously, or orally. Beraprost, on the other hand, is limited to oral administration and has a shorter duration of action .

Properties

CAS No.

18641-72-0

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-methyloctan-2-imine

InChI

InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3

InChI Key

FSRAGPMMSFRFCI-UHFFFAOYSA-N

SMILES

CCCCCCC(=NC)C

Canonical SMILES

CCCCCCC(=NC)C

Synonyms

N-(1-Methylheptylidene)methylamine

Origin of Product

United States

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